4,5-Dichloro-2-methoxypyridine
Overview
Description
“4,5-Dichloro-2-methoxypyridine” is a chemical compound with the CAS Number: 688047-08-7 . It has a molecular weight of 178.02 .
Synthesis Analysis
The synthesis of “4,5-Dichloro-2-methoxypyridine” from 4-CHLORO-2-METHOXY-PYRIDINE has been reported . Another method involves the reaction between 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane .
Molecular Structure Analysis
The molecular structure of “4,5-Dichloro-2-methoxypyridine” can be represented by the InChI code: 1S/C6H5Cl2NO/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,1H3 . The molecular weight is 178.02 .
Physical And Chemical Properties Analysis
“4,5-Dichloro-2-methoxypyridine” is a solid under normal conditions . It should be stored in an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
Synthesis of Biologically Active Compounds
4,5-Dichloro-2-methoxypyridine is used in the synthesis of biologically active compounds. For instance, it’s used in the synthesis of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles . These compounds have been found to exhibit promising antiproliferative effects against various cancer cell lines .
Cytotoxic Activity Assessment
Compounds synthesized from 4,5-Dichloro-2-methoxypyridine, such as 2-methoxypyridine-3-carbonitrile, have been assessed for their cytotoxic activities. For example, compound 5i, which was synthesized using 4,5-Dichloro-2-methoxypyridine, was found to be a potent cytotoxic agent against MBA-MB-231 cell lines .
Structure-Activity Relationship Studies
4,5-Dichloro-2-methoxypyridine is used in structure-activity relationship (SAR) studies. These studies aim to understand the relationship between the chemical structure of a molecule and its biological activity. In one study, a series of 2-methoxypyridine-3-carbonitrile-bearing aryl substituents were synthesized and their cytotoxic activities were assessed .
Synthesis of Fluorinated Pyridines
4,5-Dichloro-2-methoxypyridine can be used in the synthesis of fluorinated pyridines . Fluorinated pyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Preparation of Radiobiological Compounds
4,5-Dichloro-2-methoxypyridine can be used in the preparation of F 18-substituted pyridines, which present a special interest as potential imaging agents for various biological applications .
Agricultural Applications
The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties . 4,5-Dichloro-2-methoxypyridine can be used in the synthesis of such fluorinated compounds .
Safety and Hazards
The safety data sheet for a related compound, 2,5-Dichloro-4-Methoxypyridine, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
4,5-Dichloro-2-methoxypyridine is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of 4,5-Dichloro-2-methoxypyridine are the organoboron reagents used in this reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, 4,5-Dichloro-2-methoxypyridine interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by 4,5-Dichloro-2-methoxypyridine . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The downstream effects include the creation of a wide variety of organic compounds .
Result of Action
The primary result of 4,5-Dichloro-2-methoxypyridine’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
properties
IUPAC Name |
4,5-dichloro-2-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKHADZFQUGJOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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